molecular formula C20H24N6O3S B3012230 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1903692-30-7

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B3012230
CAS RN: 1903692-30-7
M. Wt: 428.51
InChI Key: LWQQHLBVQUWUAV-UHFFFAOYSA-N
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Description

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C20H24N6O3S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

A series of novel N-phenylpyrazolyl aryl methanones derivatives, including compounds with similar structures to the specified chemical, have been synthesized. These compounds exhibit favorable herbicidal and insecticidal activities, indicating potential applications in agricultural sciences and pest management strategies (Wang et al., 2015).

Structural Characterization

The compound (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone has been synthesized and characterized. The structure was identified through X-ray diffraction, providing a foundation for understanding the molecular geometry and potential reactivity of similar compounds (Cao et al., 2010).

Chemical Reactions and Mechanisms

Research into unsymmetrical pyrazoles has explored methylated derivatives, providing insights into the chemical reactivity and potential modifications of the specified compound. This research helps understand how different substituents affect the compound's properties and reactivity (Grimmett et al., 1979).

Molecular Docking Studies

The synthesis of 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(4-(1-methyl-1H-pyrazole-5-yl)phenyl)methanone and its molecular docking studies showcase the compound's interaction with biological targets. Such studies are crucial for drug development, highlighting potential therapeutic applications (Malathi & Chary, 2019).

Antimicrobial and Antioxidant Activities

Some derivatives of 1H-pyrazole have been synthesized and evaluated for their antimicrobial activity. These studies reveal the potential of the specified compound and its derivatives in developing new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Kumar et al., 2012).

properties

IUPAC Name

[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-16-18(13-22-26(16)17-7-4-3-5-8-17)20(27)24-9-6-10-25(12-11-24)30(28,29)19-14-23(2)15-21-19/h3-5,7-8,13-15H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQQHLBVQUWUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCN(CC3)S(=O)(=O)C4=CN(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

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